1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine
CAS No.:
Cat. No.: VC14657172
Molecular Formula: C11H15F2NO2
Molecular Weight: 231.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2NO2 |
|---|---|
| Molecular Weight | 231.24 g/mol |
| IUPAC Name | 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine |
| Standard InChI | InChI=1S/C11H15F2NO2/c1-7(14)8-3-4-9(10(5-8)15-2)16-6-11(12)13/h3-5,7,11H,6,14H2,1-2H3 |
| Standard InChI Key | NZMHQACQVIRVTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OCC(F)F)OC)N |
Introduction
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine is a complex organic compound that has garnered interest in various chemical and pharmaceutical research contexts. Despite its specific mention in some patent documents, detailed information about its synthesis, properties, and applications is limited. This article aims to compile available data and provide insights into this compound based on related chemical structures and principles.
Related Compounds and Research Findings
Compounds with similar structures, such as (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine and 2-(3-Fluoro-4-methoxyphenyl)ethanamine, have been studied for their chemical properties and potential applications. These compounds share similarities in their phenyl ring substitutions but differ in the specific functional groups attached.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | C9H12FNO | 169.20 |
| 2-(3-Fluoro-4-methoxyphenyl)ethanamine | C9H12FNO | 169.20 |
| 1-(4-Methoxyphenyl)ethanamine | C9H13NO | 151.21 |
Potential Applications and Future Research Directions
While specific applications of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine are not well-documented, compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor binding. Future research could focus on synthesizing this compound and evaluating its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume